Pyrrole-2-carbonitrile

Description

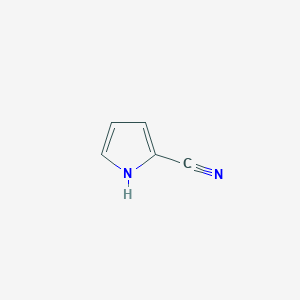

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2/c6-4-5-2-1-3-7-5/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMPGKPTOHKYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196400 | |

| Record name | Pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4513-94-4 | |

| Record name | Pyrrole-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4513-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrole-2-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004513944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrole-2-carbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRROLE-2-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D25BMC1PP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyrrole-2-carbonitrile chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-2-carbonitrile, a heterocyclic aromatic compound, is a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its unique electronic properties and reactivity make it a valuable scaffold in medicinal chemistry. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and potential biological applications of this compound, with a focus on data relevant to researchers and professionals in drug development.

Chemical Properties and Structure

This compound is a stable compound under normal conditions, though it is sensitive to air and light. It appears as a clear yellow to orange liquid or a white to light yellow crystalline powder. It is sparingly soluble in water but miscible with various organic solvents such as benzene, dichloromethane, tetrahydrofuran, dimethylformamide, and acetonitrile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄N₂ | |

| Molecular Weight | 92.10 g/mol | |

| Melting Point | 92 °C | |

| Boiling Point | 252.3 °C at 760 mmHg; 92-94 °C at 2 mmHg | |

| Density | 1.081 g/mL at 25 °C | |

| Vapor Pressure | 0.0195 mmHg at 25°C | |

| Flash Point | 97.6 °C | |

| Refractive Index | 1.5513 (n20/D) | |

| pKa | 14.18 ± 0.50 (Predicted) | |

| LogP | 0.88638 | |

| Polar Surface Area | 39.58 Ų |

Table 2: Structural Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 1H-Pyrrole-2-carbonitrile | |

| CAS Number | 4513-94-4 | |

| SMILES String | N#Cc1ccc[nH]1 | |

| InChI Key | BQMPGKPTOHKYHS-UHFFFAOYSA-N | |

| **In |

An In-depth Technical Guide to 2-Cyanopyrrole (CAS Number: 4513-94-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, reactivity, and applications of 2-cyanopyrrole. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.

Core Physicochemical Characterization

2-Cyanopyrrole, with the CAS number 4513-94-4, is a heterocyclic organic compound. There is a notable discrepancy in the reported physical state of this compound at ambient temperature. While many suppliers describe it as a clear yellow to orange liquid, several databases report a melting point of 92°C.[1][2][3][4] This suggests that the compound may exist as a low-melting solid or that impurities significantly affect its physical state. For practical purposes, it is advisable to handle it as a liquid or a low-melting solid, with storage recommended in a cool, dark place under an inert atmosphere, as it is reported to be air and light-sensitive.[1]

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 4513-94-4 | [1][2] |

| Molecular Formula | C₅H₄N₂ | [1][2] |

| Molecular Weight | 92.10 g/mol | [5] |

| Appearance | Clear yellow to orange liquid | [1][2][3] |

| Melting Point | 92°C (conflicting reports) | [1][2][4] |

| Boiling Point | 92-94 °C at 2 mmHg; 252.3 °C at 760 mmHg | [1][6] |

| Density | 1.081 - 1.086 g/mL at 25°C | [3] |

| Refractive Index (n20/D) | 1.5513 | |

| Solubility | Miscible with benzene, dichloromethane, tetrahydrofuran, dimethylformamide, and acetonitrile. | [6] |

| pKa (predicted) | 14.18 ± 0.50 | [1] |

Synthesis of 2-Cyanopyrrole

The synthesis of 2-cyanopyrrole can be achieved through several routes, most commonly involving the modification of a pre-existing pyrrole (B145914) ring. A prevalent method involves the dehydration of pyrrole-2-carboxaldehyde oxime. Another viable pathway is the direct cyanation of pyrrole.

Experimental Protocol: Dehydration of Pyrrole-2-carboxaldehyde Oxime

This two-step protocol involves the initial formation of pyrrole-2-carboxaldehyde via the Vilsmeier-Haack reaction, followed by conversion to the oxime and subsequent dehydration.

Step 1: Vilsmeier-Haack Formylation of Pyrrole to Pyrrole-2-carboxaldehyde

The Vilsmeier-Haack reaction introduces a formyl group onto the electron-rich pyrrole ring.[7][8]

-

Reagents: Pyrrole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a cooled (0°C) solution of N,N-dimethylformamide, slowly add phosphorus oxychloride with stirring to form the Vilsmeier reagent.

-

Add pyrrole dropwise to the Vilsmeier reagent, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete formylation.

-

The reaction is then carefully quenched by pouring it onto ice, followed by hydrolysis with a base (e.g., sodium hydroxide (B78521) solution) to liberate the aldehyde.

-

The crude pyrrole-2-carboxaldehyde is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by distillation or chromatography.

-

Step 2: Oximation and Dehydration to 2-Cyanopyrrole

The resulting aldehyde is converted to its oxime, which is then dehydrated to the nitrile.

-

Reagents: Pyrrole-2-carboxaldehyde, Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl), a dehydrating agent (e.g., acetic anhydride (B1165640), trifluoroacetic anhydride, or a phosphonium-based reagent).

-

Procedure:

-

Pyrrole-2-carboxaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol (B145695) to form pyrrole-2-carboxaldehyde oxime.

-

The isolated oxime is then treated with a dehydrating agent. For example, heating the oxime with acetic anhydride can effect the dehydration to 2-cyanopyrrole.

-

The reaction mixture is worked up by neutralization and extraction.

-

The final product, 2-cyanopyrrole, is purified by vacuum distillation or column chromatography.

-

Synthesis workflow for 2-Cyanopyrrole.

Spectroscopic Characterization

The structural elucidation of 2-cyanopyrrole is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of pyrroles are influenced by the aromaticity of the ring and the electronic nature of the substituents. The cyano group is electron-withdrawing, which affects the chemical shifts of the pyrrole ring protons and carbons.

¹H NMR: The proton NMR spectrum of 2-cyanopyrrole is expected to show three signals in the aromatic region corresponding to the three protons on the pyrrole ring, in addition to a broad signal for the N-H proton. The chemical shifts are sensitive to the solvent used.

-

Typical Chemical Shifts (δ) in CDCl₃:

-

H5 (α-proton): ~6.9 ppm (multiplet)

-

H3 (β-proton): ~6.8 ppm (multiplet)

-

H4 (β-proton): ~6.2 ppm (multiplet)

-

NH: broad signal, variable position

-

¹³C NMR: The carbon NMR spectrum will display signals for the four carbons of the pyrrole ring and one for the nitrile carbon.

-

Typical Chemical Shifts (δ) in CDCl₃:

-

C5: ~122 ppm

-

C4: ~112 ppm

-

C3: ~115 ppm

-

C2: ~109 ppm

-

CN: ~117 ppm

-

Infrared (IR) Spectroscopy

The IR spectrum of 2-cyanopyrrole is characterized by a strong, sharp absorption band for the nitrile (C≡N) stretching vibration.

-

Characteristic Absorption:

-

C≡N stretch: 2220-2240 cm⁻¹[9]

-

N-H stretch: A broad band around 3300-3500 cm⁻¹

-

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): m/z = 92

-

Key Fragmentation: Loss of HCN (m/z = 27) from the molecular ion is a characteristic fragmentation pathway for nitriles.

Reactivity and Applications in Drug Development

2-Cyanopyrrole is a versatile building block in organic synthesis, primarily owing to the reactivity of the pyrrole ring and the cyano group.

Chemical Reactivity

-

N-Substitution: The nitrogen atom of the pyrrole ring can be alkylated or acylated under appropriate basic conditions.

-

Electrophilic Aromatic Substitution: The pyrrole ring is susceptible to electrophilic attack, with the position of substitution directed by the existing cyano group.

-

Reactions of the Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.

Applications in Medicinal Chemistry

Pyrrole and its derivatives are prominent scaffolds in a multitude of biologically active compounds and pharmaceuticals.[10] The 2-cyanopyrrole moiety has been incorporated into molecules with a range of therapeutic activities.

-

Tyrosinase Inhibitors: Derivatives of 2-cyanopyrrole have been synthesized and identified as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis.[11][12] These compounds have potential applications in cosmetics and for the treatment of hyperpigmentation disorders. The inhibitory mechanism is suggested to involve coordination of the cyano group with the copper ions in the active site of the enzyme.[11]

References

- 1. PYRROLE-2-CARBONITRILE|4513-94-4|lookchem [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. 2-Cyanopyrrole4513-94-4,Purity98%_Dr. Silviu Pharmachem Pvt. Ltd. [molbase.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C5H4N2 | CID 138277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 4513-94-4 [chemicalbook.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. alliedacademies.org [alliedacademies.org]

- 11. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors [frontiersin.org]

An In-depth Technical Guide to the Physical Properties of 1H-Pyrrole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrole-2-carbonitrile, also known as 2-cyanopyrrole, is a heterocyclic organic compound with a pyrrole (B145914) ring substituted with a nitrile group. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives, including potential applications as tyrosinase inhibitors and in the development of various therapeutic agents.[1][2] A thorough understanding of its physical properties is fundamental for its synthesis, purification, handling, and application in further research and development. This guide provides a comprehensive overview of the key physical characteristics of 1H-Pyrrole-2-carbonitrile, supported by experimental protocols and a summary of its known biological context.

Core Physical Properties

The physical properties of 1H-Pyrrole-2-carbonitrile have been reported across various sources. The data is summarized in the tables below for clarity and comparative analysis. Discrepancies in reported values, particularly for melting and boiling points, can be attributed to variations in experimental conditions and sample purity.

General and Molar Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄N₂ | [3][4] |

| Molecular Weight | 92.10 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | [3][5] |

| Purity (by GC) | >98.0% | [3] |

Thermal Properties

| Property | Value | Conditions | Source(s) |

| Melting Point | Not applicable (liquid at room temp.) | - | [4] |

| Boiling Point | 115-120 °C | 10 mmHg | [4] |

| 92-94 °C | 2 mmHg | [6] | |

| 89 °C | 2 mmHg | [5] |

Density and Refractive Index

| Property | Value | Temperature | Source(s) |

| Density | 1.086 g/mL | Not specified | [4] |

| 1.081 g/mL | 25 °C | [6] | |

| Refractive Index (n20/D) | 1.5500 | 20 °C | [4] |

| 1.5513 | 20 °C | [6] |

Solubility and Acidity

| Property | Description | Source(s) |

| Solubility | Soluble in organic solvents such as benzene, dichloromethane, chloroform, tetrahydrofuran, and dimethylformamide. | [7] |

| pKa | 14.18 ± 0.50 (Predicted) | [7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines the general procedures for the synthesis of 1H-Pyrrole-2-carbonitrile and the determination of its key physical properties.

Synthesis of 1H-Pyrrole-2-carbonitrile via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including pyrrole. The resulting aldehyde can then be converted to a nitrile. A general protocol is described below.

Materials:

-

Pyrrole

-

Phosphorus oxychloride (POCl₃) or Oxalyl chloride

-

N,N-Dimethylformamide (DMF)

-

Hydroxylamine (B1172632) hydrochloride

-

1,2-dichloroethane (or other suitable solvent)

-

Sodium bicarbonate solution (saturated)

-

Hydrochloric acid (1 M)

-

Ethyl ether (or other extraction solvent)

-

Anhydrous potassium carbonate (K₂CO₃) or magnesium sulfate (B86663) (MgSO₄) for drying

Procedure:

-

Formation of the Vilsmeier Reagent: In a three-necked flask equipped with a stirrer and under an inert atmosphere, a solution of DMF in a dry solvent is cooled in an ice-salt bath. A solution of POCl₃ or oxalyl chloride in the same solvent is added dropwise while maintaining the low temperature. The resulting suspension is the Vilsmeier reagent.

-

Formylation of Pyrrole: The suspension is cooled, and a solution of pyrrole in the solvent is added dropwise. The reaction mixture is stirred and allowed to warm to room temperature.

-

Conversion to Oxime: A solution of hydroxylamine hydrochloride and pyridine in DMF is prepared. This solution is added to the Vilsmeier complex from the previous step.

-

Reaction and Work-up: The reaction mixture is refluxed for several hours. After cooling, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.

-

Extraction: The product is extracted with an organic solvent like ethyl ether.

-

Purification: The combined organic extracts are washed sequentially with saturated sodium chloride solution, 1 M hydrochloric acid, 5% sodium bicarbonate solution, and water. The organic layer is then dried over an anhydrous drying agent (e.g., K₂CO₃).

-

Isolation: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 1H-Pyrrole-2-carbonitrile.

Determination of Physical Properties

The following are generalized protocols for the experimental determination of the physical properties of 1H-Pyrrole-2-carbonitrile.

1. Boiling Point Determination (Micro Method):

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube or a melting point apparatus with a heating block.

-

The temperature is slowly increased until a steady stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

2. Density Measurement:

-

The mass of a clean, dry pycnometer (a small glass flask of known volume) is accurately measured.

-

The pycnometer is filled with the liquid, ensuring no air bubbles are present, and the mass is measured again.

-

The mass of the liquid is determined by subtraction.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

3. Refractive Index Measurement:

-

A few drops of the liquid are placed on the prism of an Abbe refractometer.

-

The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

4. Solubility Test:

-

A small, measured amount of 1H-Pyrrole-2-carbonitrile (e.g., 10 mg) is added to a test tube containing a small, measured volume of a solvent (e.g., 1 mL).

-

The mixture is agitated vigorously.

-

The solubility is observed and categorized (e.g., soluble, partially soluble, insoluble). This is repeated for a range of solvents of varying polarities.

5. pKa Determination (Potentiometric Titration):

-

A solution of 1H-Pyrrole-2-carbonitrile of known concentration is prepared in a suitable solvent mixture (e.g., water-ethanol).

-

A standardized solution of a strong base (e.g., NaOH) is used as the titrant.

-

The pH of the solution is monitored using a calibrated pH meter as the titrant is added in small increments.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of 1H-Pyrrole-2-carbonitrile. While the raw spectra are not presented here, typical data from ¹H NMR, ¹³C NMR, and IR spectroscopy are key identifiers.

-

¹H NMR: The proton nuclear magnetic resonance spectrum would show distinct signals for the protons on the pyrrole ring. The chemical shifts and coupling patterns provide information about the electronic environment and connectivity of these protons.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum would reveal the number of unique carbon environments in the molecule, including the carbon of the nitrile group and the four carbons of the pyrrole ring.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands corresponding to the functional groups present. Key peaks would include the N-H stretching vibration of the pyrrole ring and the strong, sharp absorption of the C≡N (nitrile) group.

Biological Context and Potential Applications

While this guide focuses on the physical properties, it is important to note the biological relevance of the 2-cyanopyrrole scaffold. Derivatives of this compound have been synthesized and evaluated for their inhibitory activity against tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis.[1][2] This suggests potential applications in the development of agents for treating skin hyperpigmentation disorders. The pyrrole ring is a common motif in many biologically active natural products and pharmaceuticals, and the introduction of a cyano group can significantly influence the molecule's electronic properties and biological interactions.[8]

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows related to 1H-Pyrrole-2-carbonitrile.

Caption: Workflow for the synthesis of 1H-Pyrrole-2-carbonitrile.

Caption: Experimental workflow for physical property determination.

References

- 1. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors [frontiersin.org]

- 3. 1H-Pyrrole-2-carbonitrile | CymitQuimica [cymitquimica.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 1H-Pyrrole-2-carbonitrile | 4513-94-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Pyrrole-2-carbonitrile 96 4513-94-4 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. mdpi.com [mdpi.com]

Solubility Profile of Pyrrole-2-carbonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pyrrole-2-carbonitrile in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed experimental protocols for the synthesis of this compound, a crucial aspect for its application in research and development.

Core Topic: Solubility of this compound

This compound is a versatile heterocyclic building block used in the synthesis of a wide range of biologically active compounds. Its solubility in organic solvents is a critical parameter for reaction setup, purification, and formulation development.

Data Presentation: Qualitative Solubility

Based on available chemical data, this compound exhibits good solubility in a range of common organic solvents. The following table summarizes the qualitative solubility of this compound.

| Solvent Category | Solvent | Solubility |

| Aprotic Polar | Acetonitrile | Miscible[1][2] |

| Dimethylformamide (DMF) | Miscible[1][2] | |

| Tetrahydrofuran (THF) | Miscible[1][2] | |

| Halogenated | Dichloromethane | Miscible[1][2] |

| Aromatic | Benzene | Miscible[1][2] |

| Protic Polar | Ethanol | Soluble[3] |

| Ketone | Acetone | Soluble[3] |

| Aqueous | Water | Slightly Soluble[3] |

It is important to note that "miscible" implies that the two substances will mix in all proportions to form a homogeneous solution. "Soluble" indicates that the compound dissolves to a significant extent, though the exact limit is not specified in the available literature. For applications requiring precise concentrations, it is recommended to determine the solubility experimentally under the specific conditions of temperature and pressure.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound, adapted from established literature.

Protocol 1: Synthesis from Pyrrole-2-carboxaldehyde

This method involves the conversion of pyrrole-2-carboxaldehyde to this compound.

Materials:

-

Pyrrole-2-carboxaldehyde

-

Hydroxylamine (B1172632) hydrochloride

-

Acetic anhydride

-

Diethyl ether

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

Oxime Formation: A solution of pyrrole-2-carboxaldehyde in pyridine is treated with hydroxylamine hydrochloride. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Dehydration: The resulting oxime is then dehydrated to the nitrile by the addition of acetic anhydride. The reaction mixture is typically heated to drive the reaction to completion.

-

Work-up: The reaction mixture is cooled and then poured into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic anhydride. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Modified Vilsmeier-Haack Synthesis

This protocol describes a one-pot synthesis of this compound from pyrrole (B145914).

Materials:

-

Pyrrole

-

Dimethylformamide (DMF)

-

Oxalyl chloride or phosphorus oxychloride (POCl₃)

-

Hydroxylamine hydrochloride

-

Pyridine

-

1,2-Dichloroethane (B1671644) (or other suitable solvent)

-

Sodium bicarbonate solution (saturated)

-

Diethyl ether

-

Potassium carbonate (anhydrous)

Procedure:

-

Vilsmeier Reagent Formation: In a cooled, inert atmosphere, oxalyl chloride or POCl₃ is added dropwise to a solution of DMF in 1,2-dichloroethane to form the Vilsmeier reagent.

-

Formylation of Pyrrole: A solution of pyrrole in 1,2-dichloroethane is then added to the Vilsmeier reagent. The reaction mixture is stirred, allowing for the formation of the 2-formylpyrrole intermediate.

-

In-situ Oximation and Dehydration: A solution of hydroxylamine hydrochloride and pyridine in DMF is added to the reaction mixture. The mixture is then heated to reflux to facilitate the conversion of the formyl group to the nitrile.

-

Work-up: After cooling, the reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution. The product is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with water and brine, and then dried over anhydrous potassium carbonate. The solvent is evaporated, and the resulting crude product is purified by vacuum distillation to yield pure this compound.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, as described in the experimental protocols.

References

Spectroscopic Data of Pyrrole-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Pyrrole-2-carbonitrile (C₅H₄N₂), a significant heterocyclic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not explicitly found in search results | H5 | ||

| Data not explicitly found in search results | H4 | ||

| Data not explicitly found in search results | H3 | ||

| Data not explicitly found in search results | N-H |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not explicitly found in search results | C2 |

| Data not explicitly found in search results | C=N |

| Data not explicitly found in search results | C5 |

| Data not explicitly found in search results | C3 |

| Data not explicitly found in search results | C4 |

Note: Specific chemical shift and coupling constant values for ¹H and ¹³C NMR were not available in the provided search results. The tables are structured to be populated with experimental data.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | N-H stretching vibrations of the pyrrole (B145914) ring[1] |

| ~2220 | Strong | C≡N (nitrile) stretching |

| ~1500-1400 | Medium | C=C stretching in the pyrrole ring |

| ~1200 | Medium | C-N stretching[1] |

| ~740 | Strong | C-H out-of-plane bending |

Note: The exact wavenumber values can vary slightly depending on the experimental conditions.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 92.04 | 100 | [M]⁺ (Molecular Ion) |

| 65 | [M - HCN]⁺ | |

| 39 | [C₃H₃]⁺ |

Note: The fragmentation pattern and relative intensities can vary based on the ionization technique and energy used.

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate acquisition of spectroscopic data. The following are representative protocols for the analysis of this compound.

NMR Spectroscopy

A general protocol for acquiring NMR spectra of pyrrole derivatives involves dissolving the sample in a deuterated solvent and analyzing it in an NMR spectrometer.

-

Sample Preparation : A high-purity sample of Pyrrole-2,3,4,5-d4, a related compound, is recommended for use as an internal standard for quantitative NMR (qNMR) due to its simplified ¹H NMR spectrum.[2] The sample is typically dissolved in a deuterated solvent such as Chloroform-d (CDCl₃), Methanol-d4 (CD₃OD), or DMSO-d6.[2]

-

Instrumentation : The ¹H NMR and ¹³C NMR spectra are recorded on an NMR spectrometer, for instance, a Bruker AV-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C.[3]

-

Data Acquisition :

-

¹H NMR : Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard. Data is typically recorded with parameters such as a specific number of scans, a defined relaxation delay, and a specific pulse width.

-

¹³C NMR : Spectra are typically acquired with proton decoupling to simplify the spectrum to single peaks for each carbon atom.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound can be obtained using various techniques, with Attenuated Total Reflectance (ATR) being a common method for liquid samples.

-

Sample Preparation : For the ATR technique, a small drop of the neat liquid sample is placed directly on the ATR crystal.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is commonly used.[4]

-

Data Acquisition : The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. Multiple scans are often averaged to improve the signal-to-noise ratio.

Mass Spectrometry

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for the analysis of this compound.

-

GC-MS Protocol (for volatile and thermally stable compounds) [5][6]

-

Sample Preparation : The sample is dissolved in a volatile solvent like dichloromethane (B109758) or hexane (B92381) to a concentration of approximately 1 mg/mL.[5]

-

Instrumentation : A GC system coupled to a mass spectrometer, such as an Agilent 5977A MSD, is used.[5] A non-polar capillary column like an HP-5ms is typically employed.[5]

-

GC Conditions :

-

MS Conditions :

-

-

LC-MS/MS Protocol (for less volatile or polar compounds) [5][6]

-

Sample Preparation : The sample is dissolved in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of about 1 µg/mL.[5]

-

Instrumentation : A liquid chromatograph, such as a Shimadzu Nexera X2, coupled to a tandem mass spectrometer, like a SCIEX QTRAP 6500+.[5] A C18 reverse-phase column is commonly used.[5]

-

LC Conditions :

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).[5]

-

Flow Rate: 0.4 mL/min[5]

-

Column Temperature: 40 °C[5]

-

-

MS/MS Conditions :

-

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

References

Pyrrole-2-carbonitrile molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information regarding the physicochemical properties of Pyrrole-2-carbonitrile, a heterocyclic organic compound of interest in medicinal chemistry and material science.

Core Molecular Data

This compound, also known as 2-cyanopyrrole, is characterized by a pyrrole (B145914) ring substituted with a nitrile group at the second position. This structure imparts unique chemical reactivity, making it a valuable building block in the synthesis of more complex molecules.

The fundamental quantitative data for this compound is summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂ | [1][2][3][4][5] |

| Molecular Weight | 92.10 g/mol | [1][2][4] |

| Exact Mass | 92.037448136 Da | [1][3] |

| CAS Number | 4513-94-4 | [1][2][3][4][5] |

| IUPAC Name | 1H-pyrrole-2-carbonitrile | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are typically documented in peer-reviewed scientific literature and patent filings. The specific methodologies can vary significantly based on the starting materials, desired yield, and purity requirements. Researchers seeking to utilize this compound are advised to consult chemical databases such as PubChem, SciFinder, or Reaxys to identify relevant synthetic procedures and analytical methods (e.g., NMR, HPLC, mass spectrometry) tailored to their specific research context.

Logical Relationships in Molecular Composition

The following diagram illustrates the elemental composition derived from the molecular formula of this compound.

Caption: Elemental composition of this compound.

References

The Impact of C2 Substitution on Pyrrole N-H Acidity: A Technical Analysis of Pyrrole-2-carbonitrile

For Immediate Release

This guide provides a detailed examination of the acidity of the N-H proton in pyrrole-2-carbonitrile, a topic of significant interest for researchers in medicinal chemistry and materials science. By placing an electron-withdrawing nitrile group at the C2 position, the physicochemical properties of the pyrrole (B145914) ring are profoundly altered, leading to a notable increase in N-H acidity. This document outlines the electronic principles governing this change, presents comparative quantitative data, and describes the experimental protocols used for pKa determination.

Core Concepts: Acidity of the Pyrrole N-H Proton

Pyrrole is a five-membered aromatic heterocycle. The lone pair of electrons on the nitrogen atom participates in the aromatic sextet, which is key to its stability. The N-H proton of pyrrole is weakly acidic, with a pKa of approximately 17.5.[1] Deprotonation results in the formation of the pyrrolide anion. The stability of this conjugate base, and thus the acidity of the parent pyrrole, is due to the delocalization of the negative charge over the aromatic ring system.

The acidity of the N-H proton is highly sensitive to the nature of substituents on the pyrrole ring. Electron-withdrawing groups (EWGs) enhance acidity (lower pKa) by stabilizing the pyrrolide anion through inductive and resonance effects. Conversely, electron-donating groups (EDGs) decrease acidity (raise pKa).

Quantitative Analysis: this compound

The nitrile (-C≡N) group is a potent electron-withdrawing group due to the high electronegativity of its nitrogen atom and its ability to participate in resonance. When placed at the C2 position of the pyrrole ring, it significantly increases the acidity of the N-H proton. The predicted pKa for this compound is approximately 14.18, a decrease of more than three pKa units compared to unsubstituted pyrrole.

This enhancement in acidity can be attributed to two primary electronic effects:

-

Inductive Effect (-I): The electronegative nitrile group withdraws electron density from the pyrrole ring through the sigma bond framework. This polarization reduces electron density around the N-H bond, weakening it and facilitating proton abstraction.

-

Resonance Effect (-M): Upon deprotonation, the resulting negative charge on the nitrogen of the pyrrolide anion is delocalized not only throughout the pyrrole ring but also onto the nitrogen atom of the nitrile substituent. This additional resonance structure provides significant stabilization for the conjugate base, making its formation more energetically favorable.

The diagram below illustrates the relationship between the substituent and the resulting increase in acidity.

References

Pyrrole-2-carbonitrile: A Comprehensive Technical Guide to Health and Safety

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential health and safety information for handling Pyrrole-2-carbonitrile (CAS No: 4513-94-4). The following sections detail the hazards, protective measures, emergency procedures, and physical and chemical properties of this compound, ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards before handling the compound.

GHS Hazard Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Irritation | Category 2 |

| Serious Eye Damage | Category 1 |

| Specific target organ toxicity – single exposure | Category 3 |

GHS Label Elements:

-

Hazard Pictograms:

Caption: GHS Pictograms for this compound.

-

Hazard Statements:

-

Precautionary Statements:

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Molecular Formula | C₅H₄N₂ |

| Molecular Weight | 92.10 g/mol [4] |

| Appearance | Clear yellow to orange liquid |

| Boiling Point | 92-94 °C at 2 mmHg[2] |

| 252.3 °C at 760 mmHg | |

| Melting Point | 92 °C |

| Density | 1.081 g/mL at 25 °C[2] |

| Vapor Pressure | 0.0195 mmHg at 25°C |

| Flash Point | 97.6 °C |

| Refractive Index | n20/D 1.5513[2] |

| Solubility | Sparingly soluble in water. Miscible with benzene, dichloromethane, tetrahydrofuran, and dimethylformamide. |

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimize exposure and ensure a safe working environment.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene are recommended), safety goggles, and a lab coat.[5] For splash hazards, a face shield is required.[5]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in the laboratory.[3]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep away from heat, sparks, and open flames.

-

Store locked up.[3]

-

The compound is reported to be air and light sensitive.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures

The following flowchart outlines the immediate first-aid steps to be taken in case of exposure.

Caption: First-Aid Response Flowchart.

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[3] Get medical help if you feel unwell.[3]

-

Skin Contact: If on skin, wash with plenty of water.[3] Take off contaminated clothing and wash it before reuse.[3] If skin irritation occurs, get medical help.[3]

-

Eye Contact: If in eyes, immediately rinse with water for several minutes.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing.[3]

-

Ingestion: If swallowed, get medical help.[3] Rinse mouth.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: No data available.

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3]

Accidental Release Measures

The following workflow details the steps for managing a spill of this compound.

Caption: Spill Response Workflow.

-

Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas.[3] Avoid contact with skin and eyes.[3] Use personal protective equipment, including chemical-impermeable gloves.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[6]

Toxicological Information

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1][3][4] It causes skin irritation and serious eye damage.[1][3][4] It may also cause respiratory irritation.[2]

Representative Experimental Protocol: Acute Oral Toxicity (OECD 423)

While the specific experimental protocols for this compound are not publicly available, a representative method for assessing acute oral toxicity is the OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). This is a generalized protocol and should not be considered the exact method used for this specific compound.

Objective: To determine the acute oral toxicity of a substance.

Methodology:

-

Animal Model: Typically, female rats are used.

-

Housing and Feeding: Animals are housed in standard conditions with access to food and water.

-

Dosing:

-

A single dose of the substance is administered by gavage using a stomach tube.

-

The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The selection is based on a preliminary assessment of the substance's toxicity.

-

A group of three female rats is used for each dose level.

-

-

Observation:

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

The time of onset, duration, and severity of toxic signs are recorded.

-

-

Endpoint: The test is terminated when the animals show no further signs of toxicity. The outcome is the classification of the substance into a specific toxicity class based on the observed mortality at different dose levels.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations.[3] Waste materials should be treated as hazardous.

This guide is intended to provide comprehensive health and safety information for handling this compound. It is imperative that all laboratory personnel are thoroughly trained on these procedures before working with this compound. Always refer to the most current Safety Data Sheet (SDS) for the most up-to-date information.

References

Unveiling Nature's Blueprint: A Technical Guide to Natural Products Featuring the 2-Cyanopyrrole Core

For Immediate Release

A deep dive into the fascinating world of natural products containing the 2-cyanopyrrole moiety reveals a class of compounds with significant biological activities. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into their structure, function, and the experimental protocols crucial for their study.

The 2-cyanopyrrole scaffold, a unique chemical architecture, has been identified in a select number of natural products, primarily from marine and microbial sources. These compounds have garnered considerable interest in the scientific community due to their potential therapeutic applications, including antibacterial properties. This guide provides a thorough examination of these molecules, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Phallusialides: A Case Study in 2-Cyanopyrrole Alkaloids

A notable example of natural products containing the 2-cyanopyrrole core is the phallusialide family of alkaloids. Isolated from a marine-derived bacterium of the genus Micromonospora, phallusialides A–E represent a significant discovery in the field of marine natural products.[1] Their structures have been meticulously elucidated using a combination of high-resolution mass spectrometry (HRMS), tandem mass spectrometry (MS/MS), and nuclear magnetic resonance (NMR) spectroscopy.[1]

Biological Activity of Phallusialides

Initial biological screening of the phallusialides has revealed promising antibacterial activity. Phallusialide A and B have demonstrated inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.[1] This activity underscores the potential of the 2-cyanopyrrole moiety as a pharmacophore for the development of new antibiotic agents.

Table 1: Antibacterial Activity of Phallusialides [1]

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

| Phallusialide A | S. aureus (MRSA) | 32 |

| E. coli | 64 | |

| Phallusialide B | S. aureus (MRSA) | 32 |

| E. coli | 64 | |

| Phallusialide C | S. aureus (MRSA) | >256 |

| E. coli | >256 | |

| Phallusialide D | S. aureus (MRSA) | >256 |

| E. coli | >256 | |

| Phallusialide E | S. aureus (MRSA) | >256 |

| E. coli | >256 |

Experimental Protocols: A Guide to Isolation and Characterization

The discovery and characterization of novel natural products like the phallusialides rely on a series of meticulous experimental procedures. The following outlines a general workflow for the isolation and structure elucidation of these compounds.

Isolation of Phallusialides

The isolation of phallusialides from the marine-derived Micromonospora sp. was achieved through a targeted approach guided by metabolomics techniques, including liquid chromatography-mass spectrometry (LC-MS) based principal component analysis (PCA) and molecular networking.[1] This allowed for the specific identification and isolation of the novel pyrrole-derived alkaloids.

A generalized protocol for the isolation of microbial secondary metabolites often involves:

-

Fermentation: Culturing the producing microorganism in a suitable liquid medium to encourage the production of secondary metabolites.

-

Extraction: Separating the biomass from the culture broth and extracting the compounds from both using appropriate organic solvents.

-

Fractionation: Employing chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to separate the crude extract into fractions of decreasing complexity.

-

Purification: Isolating the pure compounds from the active fractions using further rounds of HPLC or other high-resolution separation methods.

Structure Elucidation

The definitive structure of a natural product is determined through a combination of spectroscopic techniques:

-

High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, allowing for the determination of its elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Fragments the molecule and provides information about its substructures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are used to piece together the complete connectivity and stereochemistry of the molecule.

-

Electronic Circular Dichroism (ECD) Spectroscopy: The absolute configuration of chiral molecules can often be determined by comparing experimental ECD spectra with theoretically calculated spectra.[1]

Visualizing the Workflow

The logical flow of discovering and characterizing natural products like phallusialides can be represented as a workflow diagram.

Caption: A generalized workflow for the discovery and characterization of novel natural products.

Future Directions

The discovery of the phallusialides highlights the vast and largely untapped potential of marine and microbial ecosystems as sources of novel bioactive compounds. The presence of the 2-cyanopyrrole moiety in these molecules opens up new avenues for medicinal chemistry and drug discovery. Further research is warranted to:

-

Explore the full spectrum of biological activities of the phallusialides and other 2-cyanopyrrole-containing natural products.

-

Investigate the biosynthetic pathways responsible for the formation of the 2-cyanopyrrole core.

-

Synthesize analogues of these natural products to explore structure-activity relationships and optimize their therapeutic properties.

This technical guide provides a foundational understanding of natural products containing the 2-cyanopyrrole moiety, offering a valuable resource for the scientific community to build upon in the quest for new and effective therapeutic agents.

References

Pyrrole: A Comprehensive Technical Guide to Aromaticity and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fundamental principles governing the aromaticity and reactivity of pyrrole (B145914), a cornerstone heterocyclic compound in medicinal chemistry and materials science. Pyrrole's unique electronic structure imparts a rich and versatile chemistry, making a thorough understanding of its properties essential for its application in drug design and synthesis.

The Aromatic Character of Pyrrole

The aromaticity of pyrrole is a direct consequence of its electronic and structural features, which align with Hückel's rule for aromaticity. This rule stipulates that a molecule must be cyclic, planar, fully conjugated, and possess (4n + 2) π-electrons, where 'n' is a non-negative integer.

Pyrrole is a five-membered ring that is both cyclic and planar.[1] Each of the four carbon atoms is sp² hybridized and contributes one electron to the π-system via its unhybridized p-orbital.[2][3] The nitrogen atom is also sp² hybridized.[2][3] To achieve an aromatic sextet, the nitrogen atom's lone pair of electrons occupies a p-orbital, participating in the π-system.[2][4] This brings the total number of delocalized π-electrons to six (n=1 in Hückel's rule), fulfilling the criteria for aromaticity.[5][6] This delocalization of the nitrogen's lone pair is crucial and distinguishes pyrrole's aromaticity from that of pyridine, where the nitrogen lone pair resides in an sp² orbital and is not part of the aromatic system.[2]

The delocalization of these six π-electrons over the five-membered ring results in a significant resonance stabilization. The resonance energy of pyrrole is substantial, though less than that of benzene, indicating a slightly less pronounced aromatic character.[7]

Molecular Orbital Basis of Aromaticity

The aromaticity of pyrrole can be visualized through its molecular orbital (MO) diagram. The overlap of the five p-orbitals (one from each carbon and one from nitrogen) generates five π molecular orbitals: three bonding (ψ₁, ψ₂, ψ₃) and two anti-bonding (ψ₄, ψ₅). The six π-electrons fill the three lower-energy bonding orbitals, resulting in a stable, closed-shell electron configuration characteristic of aromatic compounds.

Caption: Molecular orbital energy levels of pyrrole.

Quantitative Data on Aromaticity and Structure

The degree of aromaticity can be compared using resonance energies. Pyrrole exhibits a resonance energy of 88 kJ/mol (21 kcal/mol), which is greater than furan (B31954) but less than thiophene (B33073) and benzene.[7] This ordering is inversely related to the electronegativity of the heteroatom; the less electronegative the atom, the more readily it donates its lone pair to the ring, enhancing aromatic stabilization.[5]

| Compound | Resonance Energy (kJ/mol) | Resonance Energy (kcal/mol) |

| Benzene | 152 | 36 |

| Thiophene | 121 | 29 |

| Pyrrole | 88 | 21 |

| Furan | 67 | 16 |

| Data sourced from Wikipedia.[7] |

The bond lengths in the pyrrole ring are intermediate between typical single and double bonds, which is a hallmark of aromatic systems with delocalized electrons.

| Bond | Bond Length (Å) |

| N1-C2 | 1.375 - 1.384 |

| C2-C3 | 1.370 - 1.378 |

| C3-C4 | 1.423 - 1.442 |

| Data compiled from various experimental and computational sources.[8][9] |

Reactivity of Pyrrole

The involvement of the nitrogen's lone pair in the aromatic sextet makes the pyrrole ring electron-rich and highly activated towards electrophilic aromatic substitution, significantly more so than benzene.[10][11]

Electrophilic Aromatic Substitution

Electrophilic substitution is the characteristic reaction of pyrrole. Due to the ring's high electron density, these reactions often proceed under mild conditions.[11]

Regioselectivity: Substitution occurs preferentially at the α-positions (C2 or C5) rather than the β-positions (C3 or C4).[7][12] This preference is dictated by the stability of the carbocation intermediate (the arenium ion) formed upon attack by the electrophile. Attack at the C2 position allows for the positive charge to be delocalized over three atoms, including the nitrogen, resulting in three resonance structures.[13] In contrast, attack at the C3 position only allows for delocalization over two carbon atoms, leading to a less stable intermediate with only two resonance structures.[13][14]

Caption: Intermediates in electrophilic substitution of pyrrole.

Common Electrophilic Substitution Reactions:

-

Halogenation: Occurs readily, often leading to polyhalogenated products. Monohalogenation can be achieved under specific conditions.[7]

-

Nitration: Requires mild nitrating agents like nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O) to prevent polymerization, which occurs in the presence of strong acids.[7][12]

-

Sulfonation: Typically performed using the pyridine-sulfur trioxide complex (Py·SO₃) to avoid strong acidic conditions.[7][12]

-

Vilsmeier-Haack Formylation: A mild method to introduce a formyl group at the 2-position using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[7]

Acidity and Basicity

The dual role of the nitrogen atom influences pyrrole's acidic and basic properties.

-

Basicity: Pyrrole is a very weak base.[7] Protonation on the nitrogen atom disrupts the aromatic sextet, a process that is energetically unfavorable. The conjugate acid of pyrrole, the pyrrolium ion, is consequently a strong acid.[2] Protonation, when it occurs, is more likely at a carbon atom, but this leads to polymerization in strongly acidic solutions.[10][11]

-

Acidity: The N-H proton of pyrrole is moderately acidic.[7] The delocalization of the nitrogen lone pair into the ring creates a partial positive charge on the nitrogen, weakening the N-H bond and facilitating deprotonation by strong bases (e.g., NaH, BuLi). The resulting pyrrolide anion is stabilized by resonance.

| Property | pKa Value | Description |

| Acidity of N-H proton | 16.5 - 17.5 | Moderately acidic N-H proton.[7][15] |

| Basicity (pKa of Conjugate Acid) | -3.8 to 0.4 | Extremely weak base.[2][7][16] |

Experimental Protocols

The synthesis of the pyrrole ring is a fundamental process in organic chemistry. The Paal-Knorr synthesis is a classic and reliable method.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[17]

General Reaction: 1,4-dicarbonyl + R-NH₂ → Substituted Pyrrole + 2H₂O

Caption: General experimental workflow for the Paal-Knorr synthesis.

Detailed Protocol: Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole [18]

-

Materials:

-

Aniline (B41778) (186 mg, 2.0 mmol)

-

Hexane-2,5-dione (228 mg, 2.0 mmol)

-

Methanol (B129727) (0.5 mL)

-

Concentrated Hydrochloric Acid (1 drop)

-

0.5 M Hydrochloric Acid (for work-up)

-

Methanol/water (9:1) mixture (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).[18]

-

Add one drop of concentrated hydrochloric acid to the mixture.[18]

-

Heat the reaction mixture to reflux and maintain for 15 minutes.[18]

-

After cooling to room temperature, the reaction mixture is subjected to an appropriate work-up procedure, which may involve quenching and extraction.

-

Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[18]

-

-

Expected Yield: Approximately 52% (178 mg).[18]

This protocol provides a foundational method for synthesizing substituted pyrroles, which can then be used as starting materials for further functionalization in drug development and materials science applications.

References

- 1. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Heterocyclic compounds part-II (Pyrrole) | PPTX [slideshare.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 6. byjus.com [byjus.com]

- 7. Pyrrole - Wikipedia [en.wikipedia.org]

- 8. omicsonline.org [omicsonline.org]

- 9. Crystal structure of 2,2′-bipyrrole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 11. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 12. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]

- 13. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 14. aklectures.com [aklectures.com]

- 15. reddit.com [reddit.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Synthesis of Pyrrole-2-carbonitrile from Pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of pyrrole-2-carbonitrile from pyrrole-2-carbaldehyde. The described method is a robust and high-yielding one-pot, two-step procedure. The synthesis involves the initial formation of pyrrole-2-carbaldoxime from pyrrole-2-carbaldehyde and hydroxylamine (B1172632) hydrochloride, followed by subsequent dehydration of the oxime intermediate to the corresponding nitrile using acetic anhydride (B1165640). This method is advantageous due to its operational simplicity and the high purity of the resulting product, which is a valuable building block in medicinal chemistry and drug development.

Introduction

This compound is a key heterocyclic scaffold found in numerous biologically active compounds and serves as a versatile intermediate in the synthesis of pharmaceuticals. The conversion of the readily available pyrrole-2-carbaldehyde to its corresponding nitrile is a crucial transformation in the development of novel therapeutics. This document outlines a reliable and efficient protocol for this synthesis, focusing on a one-pot approach that minimizes handling and purification steps, thereby maximizing efficiency. The procedure first involves the formation of the aldoxime, which is then dehydrated in situ to afford the desired nitrile.

Reaction Scheme

The overall transformation proceeds in two sequential steps within a single reaction vessel:

-

Oxime Formation: Pyrrole-2-carbaldehyde reacts with hydroxylamine hydrochloride in the presence of a base to form pyrrole-2-carbaldoxime.

-

Dehydration: The intermediate oxime is dehydrated using acetic anhydride to yield this compound.

Caption: Reaction scheme for the two-step, one-pot synthesis of this compound.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis.

Materials and Equipment

-

Pyrrole-2-carbaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (B1210297) (NaOAc) or other suitable base

-

Acetic anhydride ((CH₃CO)₂O)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Dichloromethane (B109758) (CH₂Cl₂) or other suitable extraction solvent

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Protocol 1: One-Pot Synthesis of this compound

This protocol describes the complete one-pot conversion of pyrrole-2-carbaldehyde to this compound.

-

Oxime Formation:

-

To a solution of pyrrole-2-carbaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

-

Stir the mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates complete consumption of the starting aldehyde.

-

-

Dehydration to Nitrile:

-

To the reaction mixture containing the pyrrole-2-carbaldoxime, add acetic anhydride (3.0 eq).

-

Heat the mixture to reflux (approximately 90-100 °C) and maintain for 3-5 hours.[1] Monitor the progress of the reaction by TLC.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker of cold water with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to afford pure this compound.

-

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | Pyrrole-2-carbaldehyde | |

| Final Product | This compound | |

| Molecular Formula | C₅H₄N₂ | [2] |

| Molecular Weight | 92.10 g/mol | [2] |

| Typical Yield | 83-93% | [1] |

| Appearance | Clear yellow to orange liquid | [3] |

| Boiling Point | 92-94 °C at 2 mmHg | [2] |

| Density | 1.081 g/mL at 25 °C | [2] |

| CAS Number | 4513-94-4 | [2] |

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the experimental procedure.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The described one-pot, two-step protocol provides an efficient and high-yielding method for the synthesis of this compound from pyrrole-2-carbaldehyde. This procedure is well-suited for laboratory-scale synthesis and can be a valuable tool for researchers in the field of medicinal chemistry and drug development, providing access to a key synthetic intermediate. The use of readily available and inexpensive reagents, coupled with a straightforward work-up, makes this a practical and attractive synthetic route.

References

Application Notes and Protocols for the Synthesis of Substituted 2-Cyanopyrroles via a Modified Paal-Knorr Approach

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry, providing a straightforward and efficient method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2][3] This reaction is widely utilized in the synthesis of a vast array of biologically active molecules and functional materials. However, the direct synthesis of 2-cyanopyrroles via a classical Paal-Knorr reaction is not well-documented, primarily due to the challenge of preparing the requisite cyanated 1,4-dicarbonyl precursors.

This document outlines a robust, multi-step synthetic strategy that employs the Paal-Knorr reaction as the key cyclization step to access substituted 2-cyanopyrroles. The proposed pathway involves the synthesis of a 2-formyl-1,4-dicarbonyl compound, followed by a Paal-Knorr cyclization to yield a 2-formylpyrrole intermediate, which is subsequently converted to the target 2-cyanopyrrole. This approach allows for the introduction of a diverse range of substituents on the pyrrole (B145914) ring, making it a valuable tool for medicinal chemistry and drug discovery programs.

Synthetic Strategy Overview

The overall synthetic workflow is a three-stage process designed to circumvent the challenges associated with the direct synthesis of 2-cyanopyrroles using the Paal-Knorr reaction. The strategy leverages well-established chemical transformations to achieve the desired substitution pattern.

Caption: Multi-stage workflow for the synthesis of substituted 2-cyanopyrroles.

Experimental Protocols

Stage 1: Synthesis of 2-Formyl-1,4-diketone Precursor

This stage focuses on the preparation of a 1,4-dicarbonyl compound bearing a formyl group, which will ultimately become the 2-cyano substituent of the pyrrole. A representative example is the formylation of 2,5-hexanedione (B30556).

Protocol 1: Synthesis of 3-Acetyl-2,5-hexanedione (B1201896) (a 2-Formyl-1,4-diketone equivalent)

-

Materials:

-

2,5-Hexanedione

-

Sodium methoxide (B1231860)

-

Ethyl formate (B1220265)

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a stirred solution of sodium methoxide (1.1 equivalents) in anhydrous diethyl ether at 0 °C, add 2,5-hexanedione (1.0 equivalent) dropwise.

-

After stirring for 30 minutes, add ethyl formate (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the 3-acetyl-2,5-hexanedione.

-

| Parameter | Value/Condition |

| Reactants | 2,5-Hexanedione, Ethyl formate |

| Base | Sodium methoxide |

| Solvent | Anhydrous diethyl ether |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12-16 hours |

| Work-up | Acidic quench, extraction |

| Purification | Column chromatography |

| Expected Yield | 60-70% |

Table 1: Reaction parameters for the synthesis of 3-acetyl-2,5-hexanedione.

Stage 2: Paal-Knorr Synthesis of 2-Formylpyrrole

The synthesized 2-formyl-1,4-diketone is then subjected to the classical Paal-Knorr cyclization with a primary amine to form the corresponding 2-formylpyrrole.

Protocol 2: Synthesis of 1-Alkyl/Aryl-5-methyl-2-formylpyrrole

-

Materials:

-

3-Acetyl-2,5-hexanedione (from Stage 1)

-

Primary amine (e.g., aniline, benzylamine)

-

Glacial acetic acid

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-acetyl-2,5-hexanedione (1.0 equivalent) in ethanol.

-

Add the primary amine (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the substituted 2-formylpyrrole.

-

| Parameter | Value/Condition |

| Reactants | 3-Acetyl-2,5-hexanedione, Primary Amine |

| Catalyst | Glacial acetic acid |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Work-up | Extraction |

| Purification | Column chromatography |

| Expected Yield | 75-90% |

Table 2: Reaction parameters for the Paal-Knorr synthesis of a 2-formylpyrrole.

Stage 3: Conversion of 2-Formylpyrrole to 2-Cyanopyrrole

The final step involves the conversion of the 2-formyl group to a 2-cyano group via a two-step, one-pot procedure involving the formation and subsequent dehydration of an aldoxime.

Protocol 3: Synthesis of 1-Alkyl/Aryl-5-methyl-2-cyanopyrrole

-

Materials:

-

1-Alkyl/Aryl-5-methyl-2-formylpyrrole (from Stage 2)

-

Hydroxylamine hydrochloride

-

Sodium formate

-

Formic acid

-

-

Procedure:

-

In a round-bottom flask, dissolve the 2-formylpyrrole (1.0 equivalent) in formic acid.

-

Add hydroxylamine hydrochloride (1.2 equivalents) and sodium formate (1.2 equivalents) to the solution.

-

Heat the reaction mixture at 100 °C for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain the final 2-cyanopyrrole.

-

| Parameter | Value/Condition |